molecular formula C9H8ClNO B152731 7-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-15-2

7-chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No. B152731
CAS RN: 21617-15-2
M. Wt: 181.62 g/mol
InChI Key: HOLTZTRNTRXTNX-UHFFFAOYSA-N
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Description

Organocatalytic Synthesis of 7-Chloroquinoline Derivatives

The study presented in paper focuses on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which are synthesized with good to excellent yields. The process involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine. The synthesized compounds, particularly compound 3a, were found to have significant anticonvulsant, antinociceptive, and anti-inflammatory properties, making them potential candidates for the treatment of seizures and acute pain.

Structural Characterization of Tetrahydroisoquinoline Derivatives

Paper describes the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine. The process includes acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid, achieving an overall yield of 41.1%. The structure of the synthesized compounds was characterized using IR and 1H NMR, providing a foundation for understanding the molecular structure of chlorinated isoquinoline derivatives.

Novel Substituted 4-Amino-7-chloroquinolines

In paper , the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines is explored. These compounds are analogues of antimalarial drugs and are synthesized using amino alcohols. The study also presents the single-crystal X-ray structures of the synthesized compounds, which include unique species such as a pyrrole heterocycle and a 4-aza-1,10-phenanthroline.

Tautomerism in 4-Aminoquinoline Derivatives

Paper investigates the solid-state structure of 1-(7-chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide and its hydrochloride, revealing the existence of a stable imine tautomer. This finding is significant as it contrasts with other 4-amino-7-chloroquinolines and provides insight into the amino-imino tautomerism in nitrogen heterocycles.

Supramolecular Arrangements in 7-Chloroquinoline Hydrazones

The molecules of 7-chloroquinoline-4-hydrazones are studied in paper , where the focus is on the supramolecular arrangements derived from various intermolecular interactions. The study shows that hydrogen bonds and π-π interactions contribute to the three-dimensional connectivity of the molecules, which varies widely throughout the series.

Dehydrochlorination Route to Functionalized Isoquinolines

Paper presents a method for synthesizing functionalized isoquinolines through the dehydrochlorination of chlorinated 3,4-dihydroisoquinolines. The chlorinated precursors are obtained by chlorination of 1-alkyl-3,4-dihydroisoquinolines, which then undergo aromatization to yield the final isoquinoline products.

Scientific Research Applications

Photophysical and Electrochemical Properties

  • Novel 2,3-dihydroquinazolin-4(1H)-ones, including derivatives of 7-chloro-2,3-dihydroquinolin-4(1H)-one, have been investigated for their optical and electrochemical properties. These compounds displayed significant photophysical activities and moderate to good anticancer activities (Kamble et al., 2017).

Structural Analysis

  • Studies have focused on the crystal structure and tautomerism of similar compounds, providing insights into their molecular conformation and bonding characteristics (Machado et al., 2015).

Organic Synthesis

  • These compounds have been used as templates in organic synthesis, particularly for the creation of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, highlighting their potential in pharmaceutical and biological chemistry (Harmata & Hong, 2007).

Green Chemistry

  • Their synthesis has been achieved through eco-friendly methods in ionic liquids, demonstrating the potential of these compounds in green chemistry applications (Chen et al., 2007).

Catalysis

  • 2,3-Dihydroquinazolin-4(1H)-one derivatives have been synthesized using various catalysts, indicating their versatility in chemical synthesis (Niknam et al., 2011).

Molecular Conformation and Interaction

  • Studies have delved into the molecular conformation and intermolecular interactions of dihydroquinolin-4(1H)-one derivatives, contributing to the understanding of their chemical behavior (Chelghoum et al., 2014).

Antioxidant Activities

  • Some derivatives have shown potent antioxidant properties, indicating their potential use in various applications, including healthcare and materials science (Pandit et al., 2015).

Inhibitory Activities

  • Research has also explored the inhibitory activities of aminoquinolines, including those with a 7-chloro group, against beta-hematin formation, suggesting their application in antimalarial drugs (Egan et al., 2000).

properties

IUPAC Name

7-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLTZTRNTRXTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176007
Record name 7-Chloro-2,3-dihydro-4-quinolone
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,3-dihydroquinolin-4(1H)-one

CAS RN

21617-15-2
Record name 7-Chloro-2,3-dihydro-4(1H)-quinolinone
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Record name 7-Chloro-2,3-dihydro-4-quinolone
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Record name 21617-15-2
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Record name 7-Chloro-2,3-dihydro-4-quinolone
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Record name 7-chloro-2,3-dihydro-4-quinolone
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Synthesis routes and methods

Procedure details

A process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one which comprises cyclising 3-m-chloroanilinopropionic acid by means of an oleum, then desulphonating the intermediate aromatic sulphonic acids of the formula: ##STR3## (wherein n is 1 or 2) by means of dilute sulphuric acid, and then isolating the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Wu, RF Williams, LAP Silks… - Journal of Labelled …, 2019 - Wiley Online Library
Anti‐malaria drugs chloroquine and amodiaquine and their metabolites were synthesized to incorporate 13 C and 15 N starting from U‐ 13 C–labeled benzene to give M + 7 …
F Chen, H Geng, C Li, J Wang, B Guo… - The Journal of …, 2023 - ACS Publications
The 4-aminoquinoline moiety is widely present in various bioactive compounds and marketed drugs, while the preparation of this target structure relies heavily on the amination of 4-…
Number of citations: 3 pubs.acs.org
R Shaik, HSP Rao - Mini-Reviews in Organic Chemistry, 2022 - ingentaconnect.com
Hydroxychloroquine (HCQ) is an extremely important drug used for the treatment of various ailments. WHO listed it as one of the essential drugs. The utility of hydroxychloroquine (HCQ) …
Number of citations: 2 www.ingentaconnect.com
J Lange, AC Bissember, MG Banwell… - Australian Journal of …, 2011 - CSIRO Publishing
N-Arylazetidin-2-ones of the general form 1, which are readily prepared by Goldberg–Buchwald-type copper-catalyzed coupling of N-unsubstituted azetidin-2-ones with the relevant aryl …
Number of citations: 28 www.publish.csiro.au
Y Bekalu, O Ahmed - multidisciplinaryjournal.in
Malaria is one of the major death causing problems for human in tropical and sub tropical area of the world largely in Africa. For these, scholars investigate antimalarial drug based on …
Number of citations: 0 www.multidisciplinaryjournal.in

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